molecular formula C28H32N2OS B11636833 2-[(3-Methylbutyl)sulfanyl]-3-(4-methylphenyl)-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1'-cyclopentan]-4-one

2-[(3-Methylbutyl)sulfanyl]-3-(4-methylphenyl)-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1'-cyclopentan]-4-one

Cat. No.: B11636833
M. Wt: 444.6 g/mol
InChI Key: PGZLJIDMCKXFJE-UHFFFAOYSA-N
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Description

2-[(3-Methylbutyl)sulfanyl]-3-(4-methylphenyl)-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1’-cyclopentan]-4-one is a complex organic compound with a unique spiro structure This compound features a quinazoline core fused with a cyclopentane ring, and it is substituted with a 3-methylbutylsulfanyl group and a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Methylbutyl)sulfanyl]-3-(4-methylphenyl)-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1’-cyclopentan]-4-one typically involves multi-step organic reactions. The starting materials often include quinazoline derivatives and cyclopentane precursors. The key steps in the synthesis may involve:

    Formation of the quinazoline core: This can be achieved through cyclization reactions involving appropriate precursors.

    Substitution reactions:

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Methylbutyl)sulfanyl]-3-(4-methylphenyl)-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1’-cyclopentan]-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinazoline core can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzylic and aromatic positions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced quinazoline derivatives.

    Substitution: Formation of substituted quinazoline derivatives with various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[(3-Methylbutyl)sulfanyl]-3-(4-methylphenyl)-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1’-cyclopentan]-4-one depends on its interaction with molecular targets. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The specific pathways and targets would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[(3-Methylbutyl)sulfanyl]-3-(4-methylphenyl)-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1’-cyclopentan]-4-one lies in its specific substituents and spiro configuration, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C28H32N2OS

Molecular Weight

444.6 g/mol

IUPAC Name

2-(3-methylbutylsulfanyl)-3-(4-methylphenyl)spiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one

InChI

InChI=1S/C28H32N2OS/c1-19(2)14-17-32-27-29-25-23-9-5-4-8-21(23)18-28(15-6-7-16-28)24(25)26(31)30(27)22-12-10-20(3)11-13-22/h4-5,8-13,19H,6-7,14-18H2,1-3H3

InChI Key

PGZLJIDMCKXFJE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4CC35CCCC5)N=C2SCCC(C)C

Origin of Product

United States

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